CM-Dcf-nag

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

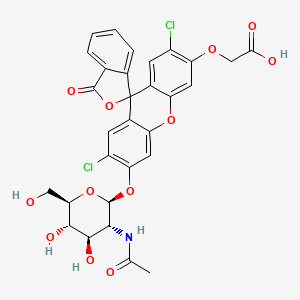

Molecular Formula |

C30H25Cl2NO12 |

|---|---|

Molecular Weight |

662.4 g/mol |

IUPAC Name |

2-[6'-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]oxyacetic acid |

InChI |

InChI=1S/C30H25Cl2NO12/c1-12(35)33-25-27(39)26(38)23(10-34)44-29(25)43-22-9-20-16(7-18(22)32)30(14-5-3-2-4-13(14)28(40)45-30)15-6-17(31)21(8-19(15)42-20)41-11-24(36)37/h2-9,23,25-27,29,34,38-39H,10-11H2,1H3,(H,33,35)(H,36,37)/t23-,25-,26-,27-,29-,30?/m1/s1 |

InChI Key |

JWUKZGNCJZUOTH-ZMBIFBNXSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C(C=C3C(=C2)OC4=CC(=C(C=C4C35C6=CC=CC=C6C(=O)O5)Cl)OCC(=O)O)Cl)CO)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=C(C=C3C(=C2)OC4=CC(=C(C=C4C35C6=CC=CC=C6C(=O)O5)Cl)OCC(=O)O)Cl)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

CM-H2DCFDA mechanism of action for ROS detection

An In-depth Technical Guide to the Mechanism of Action of CM-H2DCFDA for Reactive Oxygen Species (ROS) Detection

Introduction

Reactive oxygen species (ROS) are a group of highly reactive, oxygen-containing molecules that are byproducts of normal cellular metabolism. While essential for various signaling pathways, their overproduction can lead to oxidative stress, a state implicated in numerous pathologies including cancer, neurodegenerative diseases, and cardiovascular disorders. Consequently, the accurate detection and quantification of intracellular ROS are crucial for understanding disease mechanisms and developing novel therapeutic strategies.

CM-H2DCFDA (5-(and-6)-chloromethyl-2',7'-dichlorodihydrorofluorescein diacetate) is a widely utilized fluorescent probe for the detection of intracellular ROS. Its cell-permeant nature and ability to be retained within cells make it a valuable tool for researchers in cell biology and drug development. This guide provides a detailed overview of the mechanism of action of CM-H2DCFDA, its photophysical properties, experimental protocols, and its application in studying ROS-mediated signaling pathways.

Mechanism of Action

The functionality of CM-H2DCFDA as a ROS indicator relies on a multi-step process that transforms the non-fluorescent molecule into a highly fluorescent compound upon oxidation.

Initially, the cell-permeant CM-H2DCFDA, which is non-polar due to the acetate groups, readily diffuses across the cell membrane into the cytoplasm. Once inside the cell, intracellular esterases cleave the acetate groups, converting CM-H2DCFDA into the polar, cell-impermeant molecule 2',7'-dichlorodihydrorofluorescein (H2DCF). The chloromethyl group of CM-H2DCFDA reacts with intracellular glutathione and other thiols, which facilitates the retention of the probe within the cell.

The non-fluorescent H2DCF can then be oxidized by various ROS, including hydroxyl radicals (•OH), peroxynitrite (ONOO-), and to a lesser extent, hydrogen peroxide (H2O2) in the presence of peroxidases, to yield the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity of DCF is directly proportional to the amount of ROS present in the cell. The excitation and emission maxima of DCF are approximately 495 nm and 525 nm, respectively.

Quantitative Data

The selection of a fluorescent probe is highly dependent on its photophysical properties. The table below summarizes the key quantitative data for CM-H2DCFDA.

| Property | Value | Reference |

| Excitation Wavelength (DCF) | ~495 nm | |

| Emission Wavelength (DCF) | ~525 nm | |

| Quantum Yield (DCF) | ~0.79 | |

| Molar Extinction Coefficient (DCF) | ~90,000 cm-1M-1 | |

| Recommended Concentration | 1-10 µM |

Experimental Protocols

The following is a generalized protocol for the detection of intracellular ROS using CM-H2DCFDA. Optimization may be required depending on the cell type and experimental conditions.

Materials

-

CM-H2DCFDA (stock solution in anhydrous DMSO)

-

Cells of interest

-

Appropriate cell culture medium

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Positive control (e.g., H2O2, menadione)

-

Negative control (e.g., N-acetylcysteine - NAC)

-

Fluorescence microscope or plate reader

Experimental Workflow

Step-by-Step Protocol

-

Cell Seeding: Seed cells in a suitable culture vessel (e.g., 96-well plate, glass-bottom dish) and allow them to adhere overnight.

-

Induction of ROS (Optional): If studying induced ROS production, treat the cells with the desired stimulus for the appropriate duration. Include positive and negative controls.

-

Probe Loading: Remove the culture medium and wash the cells once with pre-warmed PBS or HBSS. Add fresh, pre-warmed medium or buffer containing 1-10 µM CM-H2DCFDA.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C in the dark.

-

Washing: Remove the loading solution and wash the cells twice with pre-warmed PBS or HBSS to remove any excess probe.

-

De-esterification: Add fresh, pre-warmed medium or buffer and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the probe by intracellular esterases.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or microplate reader with excitation at ~495 nm and emission at ~525 nm.

Application in Signaling Pathway Analysis: An Example

CM-H2DCFDA is frequently employed to investigate the role of ROS in various signaling pathways. For instance, in the context of apoptosis, tumor necrosis factor-alpha (TNF-α) can bind to its receptor (TNFR1), leading to the recruitment of adaptor proteins and the activation of NADPH oxidase (NOX). NOX then generates superoxide (O2•−), which can be converted to other ROS, contributing to the downstream activation of apoptotic caspases. CM-H2DCFDA can be used to measure the increase in intracellular ROS following TNF-α stimulation.

Advantages and Limitations

Advantages:

-

Cell Permeability: The acetylated form is readily taken up by live cells.

-

Intracellular Retention: The chloromethyl group allows for covalent binding to intracellular components, leading to better retention.

-

High Fluorescence Quantum Yield: The oxidized product, DCF, is highly fluorescent, providing good sensitivity.

Limitations:

-

Lack of Specificity: CM-H2DCFDA can be oxidized by a variety of ROS and is not specific to a single species.

-

Autoxidation: The probe can undergo autoxidation, leading to a high background signal.

-

Photostability: DCF is susceptible to photobleaching upon repeated excitation.

-

pH Sensitivity: The fluorescence of DCF is pH-dependent.

Conclusion

CM-H2DCFDA remains a valuable and widely used tool for the detection of intracellular ROS. Its straightforward mechanism of action and bright fluorescence signal make it suitable for a variety of applications in cell biology and drug discovery. However, researchers should be mindful of its limitations, particularly its lack of specificity and potential for autoxidation, and incorporate appropriate controls to ensure the validity of their results. A thorough understanding of its chemical and photophysical properties, as outlined in this guide, is essential for its effective use in the laboratory.

A Technical Guide to Reactive Oxygen Species Measurement with CM-H2DCFDA

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the principles and methodologies for measuring intracellular reactive oxygen species (ROS) using the fluorescent probe 5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (CM-H2DCFDA). It is designed to equip researchers with the necessary knowledge to accurately design, execute, and interpret experiments for assessing oxidative stress in cellular systems.

Core Principle of CM-H2DCFDA for ROS Detection

CM-H2DCFDA is a cell-permeable compound that serves as an indicator for the presence of a broad range of reactive oxygen species.[1][2][3] Its utility in cellular biology stems from a multi-step activation process that transforms the initially non-fluorescent molecule into a highly fluorescent derivative upon interaction with ROS.

The probe passively diffuses across the cell membrane into the cytoplasm.[4] Once inside the cell, two key enzymatic reactions occur. First, intracellular esterases cleave the acetate groups from the CM-H2DCFDA molecule.[4] Concurrently, the chloromethyl group reacts with intracellular thiols, such as glutathione.[5] This latter reaction is crucial as it enhances the intracellular retention of the probe compared to its predecessor, H2DCFDA, by preventing its efflux from the cell.[4][6]

Following these modifications, the resulting molecule, a derivative of 2',7'-dichlorodihydrofluorescein (H2DCF), remains non-fluorescent. However, in the presence of various reactive oxygen species, including hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), and peroxynitrite (ONOO⁻), H2DCF is oxidized to 2',7'-dichlorofluorescein (DCF).[1][2][4] DCF is a highly fluorescent compound with an excitation maximum around 495 nm and an emission maximum around 527 nm.[7] The intensity of this green fluorescence is directly proportional to the amount of ROS present within the cell, allowing for their quantification.

It is important to note that while CM-H2DCFDA is a widely used and sensitive probe, it is not specific to a single type of ROS and can be oxidized by a variety of reactive species.[1][3]

Quantitative Data Presentation

The following tables summarize quantitative data from representative studies that have utilized CM-H2DCFDA to measure changes in intracellular ROS levels in response to various stimuli. This data is presented for easy comparison and to provide a reference for expected fluorescence changes.

Table 1: ROS Generation in Response to High Glucose and Treatment in Endothelial Cells

| Cell Line | Treatment Condition (48 hrs) | Fold Change in Fluorescence Intensity (F/F0) |

| bEnd.3 | High Glucose (30 mmol/L) | ~1.35 |

| bEnd.3 | High Glucose + TMP (30 µmol/L) | ~1.05 |

| HUVEC | High Glucose (30 mmol/L) | ~1.40 |

| HUVEC | High Glucose + TMP (30 µmol/L) | ~1.10 |

Data adapted from a study on high glucose-induced endothelial dysfunction. "F0" represents the fluorescence of the control group, and "F" depicts the fluorescence of the treated groups.[8]

Table 2: ROS Levels in Red Blood Cells Treated with Artemisinin Derivatives

| Pre-treatment | Treatment (200 µM) | Relative Fluorescence Units |

| None | Artemisinin (ART) | ~150 |

| None | Dihydroartemisinin (DHA) | ~200 |

| PHZ (1 mM) | Artemisinin (ART) | ~350 |

| PHZ (1 mM) | Dihydroartemisinin (DHA) | ~450 |

Data adapted from a study investigating the oxidation of erythrocytes. PHZ (phenylhydrazine) was used to induce oxidative stress.[4]

Experimental Protocols

This section provides a detailed, generalized methodology for the use of CM-H2DCFDA in cell-based ROS assays. It is crucial to optimize these protocols for specific cell types and experimental conditions.

Materials and Reagents

-

CM-H2DCFDA (stored at -20°C, protected from light and moisture)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Cell culture medium (phenol red-free medium is recommended to reduce background fluorescence)

-

Positive control (e.g., Hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP))

-

Negative control (e.g., N-acetylcysteine (NAC))

-

Adherent or suspension cells

-

96-well black, clear-bottom plates (for microplate reader assays) or appropriate cell culture vessels for microscopy or flow cytometry

Preparation of Reagents

-

CM-H2DCFDA Stock Solution (10 mM): Dissolve CM-H2DCFDA in anhydrous DMSO to a final concentration of 10 mM. Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

CM-H2DCFDA Working Solution (5-20 µM): On the day of the experiment, dilute the stock solution in pre-warmed serum-free medium or PBS to the desired final concentration. The optimal concentration should be determined empirically for each cell type but typically ranges from 5 to 20 µM.

Staining Protocol for Adherent Cells

-

Seed cells in a suitable culture vessel and allow them to adhere and reach the desired confluency.

-

Remove the culture medium and wash the cells once with pre-warmed PBS or HBSS.

-

Add the CM-H2DCFDA working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

-

After incubation, remove the loading solution and wash the cells twice with pre-warmed PBS or HBSS to remove any excess probe.

-

Add pre-warmed, phenol red-free medium or buffer to the cells.

-

Treat the cells with the experimental compounds (e.g., stimulants, inhibitors). Include appropriate positive and negative controls.

-

Measure the fluorescence intensity immediately using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.

Staining Protocol for Suspension Cells

-

Harvest the cells and centrifuge at a low speed (e.g., 200 x g) for 5 minutes.

-

Resuspend the cell pellet in pre-warmed, serum-free medium or PBS containing the CM-H2DCFDA working solution.

-

Incubate for 30-60 minutes at 37°C in the dark.

-

Centrifuge the cells to remove the loading solution and wash the cell pellet twice with pre-warmed PBS or HBSS.

-

Resuspend the cells in pre-warmed, phenol red-free medium or buffer.

-

Add the experimental compounds and incubate for the desired time.

-

Analyze the cells by flow cytometry or transfer to a microplate for fluorescence measurement.

Detection and Analysis

-

Fluorescence Microplate Reader: Excitation at ~495 nm and emission at ~527 nm.

-

Fluorescence Microscope: Use a standard FITC filter set.

-

Flow Cytometer: Use a 488 nm excitation laser and detect emission in the green channel (e.g., FL1).

Mandatory Visualizations

Chemical Principle of CM-H2DCFDA

Caption: Mechanism of CM-H2DCFDA activation and ROS detection.

Experimental Workflow for ROS Measurement

Caption: Step-by-step workflow for a typical CM-H2DCFDA assay.

Signaling Pathway: ARMS-NF-κB Regulation of ROS

Caption: Role of ARMS-NF-κB signaling in modulating intracellular ROS levels.[3]

References

- 1. Quantifying ROS levels using CM-H2DCFDA and HyPer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ARMS-NF-κB signaling regulates intracellular ROS to induce autophagy-associated cell death upon oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of ROS using oxidized DCFDA and flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research-portal.uu.nl [research-portal.uu.nl]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

Unveiling Cellular Oxidative Stress: A Technical Guide to CM-H2DCFDA Fluorescence

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of 5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (CM-H2DCFDA), a widely utilized fluorescent probe for the detection of reactive oxygen species (ROS) within living cells. Understanding the fluorescence spectrum, the underlying chemical mechanism, and appropriate experimental protocols is critical for accurate and reproducible measurement of cellular oxidative stress, a key factor in numerous physiological and pathological processes.

Core Principles of CM-H2DCFDA Function

CM-H2DCFDA is a cell-permeant indicator that, in its native state, is non-fluorescent. Its utility as a ROS sensor is predicated on a two-step intracellular activation process. Initially, the lipophilic CM-H2DCFDA molecule readily diffuses across the cell membrane into the cytoplasm. Once inside the cell, intracellular esterases cleave the acetate groups, rendering the molecule less membrane-permeant and effectively trapping it within the cell. This deacetylated form, CM-H2DCF, remains non-fluorescent until it is oxidized by various reactive oxygen species, such as hydrogen peroxide, hydroxyl radicals, and peroxynitrite.[1][2][3] Upon oxidation, CM-H2DCF is converted to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be readily detected using fluorescence microscopy or flow cytometry.[4][5] The chloromethyl group serves to enhance the intracellular retention of the probe through conjugation to intracellular thiols.[3][4]

Fluorescence Spectrum and Detection

The oxidized, fluorescent form of the probe, DCF, exhibits a distinct fluorescence spectrum that is crucial for its detection.

| Parameter | Wavelength (nm) |

| Excitation Maximum | ~495 |

| Emission Maximum | ~529 |

Note: While the maximal excitation and emission are around 495 nm and 529 nm respectively, it is often recommended to use slightly offset wavelengths, such as 485 nm for excitation and 535 nm for emission, to minimize background noise and signal crosstalk in plate reader-based assays.[6]

Experimental Protocols for ROS Measurement

Accurate and reliable detection of intracellular ROS using CM-H2DCFDA necessitates careful adherence to optimized experimental protocols. The following sections provide detailed methodologies for cell preparation, probe loading, and analysis.

Preparation of Reagents

-

CM-H2DCFDA Stock Solution: Prepare a stock solution of CM-H2DCFDA in anhydrous dimethyl sulfoxide (DMSO) at a concentration of 5 mM.[7] This stock solution should be aliquoted and stored at -20°C or -80°C, protected from light and moisture.[7]

-

CM-H2DCFDA Working Solution: On the day of the experiment, dilute the stock solution in a pre-warmed, serum-free cell culture medium or a physiological buffer such as Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS) to a final working concentration.[7][8] The optimal working concentration typically ranges from 1 to 10 µM and should be determined empirically for each cell type and experimental condition.[7][9][10]

Staining Protocol for Adherent Cells

-

Cell Seeding: Seed adherent cells in a suitable culture vessel (e.g., 96-well plate, chamber slide) and allow them to adhere and reach the desired confluency (typically 70-90%).[9]

-

Washing: Gently wash the cells twice with pre-warmed PBS or HBSS to remove any residual serum and media components.

-

Probe Loading: Add the CM-H2DCFDA working solution to the cells and incubate for 30 to 60 minutes at 37°C in the dark.[3][8]

-

Washing: After incubation, remove the loading solution and wash the cells twice with pre-warmed PBS or HBSS to remove any extracellular probe.

-

Treatment: If applicable, add the experimental compounds or stimuli to the cells in fresh, pre-warmed medium.

-

Analysis: Proceed with fluorescence measurement using a fluorescence microscope, plate reader, or flow cytometer.

Staining Protocol for Suspension Cells

-

Cell Harvesting: Harvest suspension cells by centrifugation (e.g., 200 x g for 5 minutes).[9]

-

Washing: Wash the cell pellet twice with pre-warmed PBS or HBSS.

-

Probe Loading: Resuspend the cells in the CM-H2DCFDA working solution at a density of approximately 1 x 10^6 cells/mL and incubate for 30 to 60 minutes at 37°C in the dark.[7][9]

-

Washing: Centrifuge the cells to pellet them, remove the supernatant, and wash the pellet twice with pre-warmed PBS or HBSS.

-

Resuspension and Treatment: Resuspend the cells in fresh, pre-warmed medium. If applicable, add the experimental compounds or stimuli.

-

Analysis: Analyze the cells by flow cytometry or transfer them to a suitable plate for fluorescence measurement.

Visualization of Key Processes

To further elucidate the mechanisms and workflows involved in using CM-H2DCFDA, the following diagrams are provided.

Caption: Mechanism of CM-H2DCFDA activation within a cell.

Caption: General experimental workflow for ROS detection using CM-H2DCFDA.

Considerations for Optimal Results

-

Light Sensitivity: CM-H2DCFDA and its fluorescent product, DCF, are light-sensitive. All steps involving the probe should be performed in the dark or under dim light to prevent photo-oxidation and photobleaching.[7]

-

Controls: It is essential to include appropriate controls in every experiment. These should include unstained cells (to measure autofluorescence), cells stained with CM-H2DCFDA but not treated with a stimulus (negative control), and cells treated with a known ROS-inducing agent such as hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP) (positive control).[3]

-

Cell Viability: Dead or dying cells can produce ROS, leading to false-positive signals. It is advisable to assess cell viability in parallel, for instance, by co-staining with a viability dye like propidium iodide (PI).[1][9]

-

Probe Specificity: While widely used, it is important to note that CM-H2DCFDA is not specific to a single type of ROS and can be oxidized by various species.[2][11]

-

Data Interpretation: The fluorescence intensity of DCF is proportional to the amount of ROS produced. Data should be quantified and presented relative to the appropriate controls.

By understanding the principles and meticulously following the protocols outlined in this guide, researchers can effectively utilize CM-H2DCFDA to gain valuable insights into the role of oxidative stress in their biological systems of interest.

References

- 1. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [en.bio-protocol.org]

- 2. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biocompare.com [biocompare.com]

- 4. Spatial Control of Reactive Oxygen Species Formation in Fibroblasts Using Two-photon Excitation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. doc.abcam.com [doc.abcam.com]

- 6. abcam.com [abcam.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. Quantifying ROS levels using CM-H2DCFDA and HyPer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to CM-H2DCFDA for General Oxidative Stress Indication

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Oxygen Species (ROS) are chemically reactive molecules and free radicals derived from molecular oxygen. At low to moderate levels, ROS function as critical signaling molecules in various cellular processes, including proliferation and immune responses.[1][2] However, an imbalance between the production of ROS and the biological system's ability to detoxify these reactive intermediates results in oxidative stress.[1] This state can lead to significant damage to cellular macromolecules such as DNA, proteins, and lipids, and is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1][2]

The quantification of intracellular ROS is therefore a crucial aspect of biomedical research and drug development. 5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (CM-H2DCFDA) is a widely utilized cell-permeant fluorescent probe for the detection of general oxidative stress.[3] It is a chloromethyl derivative of H2DCFDA, engineered with a key modification that enhances its utility. The addition of a thiol-reactive chloromethyl group allows the probe to form conjugates with intracellular glutathione and other thiols, significantly improving its retention within viable cells compared to its predecessor, H2DCFDA.[3][4][5] This feature makes CM-H2DCFDA particularly suitable for long-term studies and assays requiring extended incubation or measurement periods.

Core Mechanism of Action

The functionality of CM-H2DCFDA as a ROS indicator is a multi-step intracellular process. The probe is initially non-fluorescent and cell-permeable.

-

Passive Diffusion: CM-H2DCFDA freely diffuses across the cell membrane into the cytoplasm.[2][3]

-

Intracellular Modification: Once inside the cell, two critical reactions occur. First, intracellular esterases cleave the two acetate groups from the molecule.[3][6] Concurrently, the probe's chloromethyl group reacts with glutathione and other intracellular thiols.[3]

-

Cellular Trapping: These modifications transform the molecule into a cell-impermeant form (CM-H2DCF or DCFH), which is now trapped within the cell.[6][7] This form of the probe is still non-fluorescent.

-

Oxidation and Fluorescence: In the presence of various reactive oxygen species—including hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), and peroxynitrite (ONOO⁻)—the reduced probe is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[2][8][9]

-

Signal Detection: The resulting green fluorescence intensity is directly proportional to the level of general oxidative stress within the cell and can be measured using various fluorescence-based instruments.[6]

Quantitative Profile

The following table summarizes the key quantitative and spectral properties of CM-H2DCFDA for efficient experimental planning.

| Parameter | Value | Notes | Citations |

| Excitation Maximum | ~492–495 nm | Compatible with standard 488 nm laser lines. | [10] |

| Emission Maximum | ~517–527 nm | Signal is detected in the green channel, comparable to FITC or GFP. | [10] |

| Solvent for Stock | Anhydrous DMSO, DMF, or Ethanol | High-quality, anhydrous solvent is critical to prevent probe decomposition. | [3] |

| Stock Concentration | 1–10 mM | Prepare fresh and protect from light and moisture. | [7][11] |

| Working Concentration | 1–10 µM | Must be optimized for cell type and experimental conditions. A common starting point is 5 µM. | [7][8][12] |

| Incubation Time | 15–45 minutes | Should be optimized to maximize signal while minimizing potential cytotoxicity or artifacts. | [8][9][12] |

| Common Instruments | Flow Cytometer, Fluorescence Microscope, Microplate Reader | Instrument choice depends on the desired endpoint (e.g., population vs. single-cell data). | [3] |

Experimental Design and Protocols

A well-designed experiment with appropriate controls is essential for obtaining reliable and interpretable data with CM-H2DCFDA.

Reagent Preparation

-

Stock Solution (e.g., 1 mM): Carefully dissolve 50 µg of lyophilized CM-H2DCFDA powder in 86.5 µL of anhydrous DMSO.[11] Aliquot into small, single-use volumes in amber tubes and store at -20°C, protected from light and moisture.[11]

-

Working Solution (e.g., 5 µM): On the day of the experiment, dilute the stock solution in a suitable buffer, such as pre-warmed Hank's Balanced Salt Solution (HBSS) with calcium and magnesium or serum-free medium.[7][12] Prepare this solution fresh and do not store it.

General Experimental Workflow

The workflow for using CM-H2DCFDA is straightforward but requires careful handling to prevent artifacts. All steps involving the probe should be performed in the dark.

Protocol 1: Detection of ROS by Flow Cytometry

This method allows for the quantitative analysis of ROS levels in thousands of individual cells.

-

Cell Preparation: Plate cells at a suitable density and allow them to adhere or grow to the desired confluency. Apply experimental treatments as required.

-

Harvesting: Harvest cells using trypsin or a gentle cell scraper. Quench trypsin with complete medium, then pellet the cells by centrifugation (e.g., 200 x g for 5 minutes).[8]

-

Washing: Aspirate the supernatant and wash the cell pellet once with 1-2 mL of warm HBSS (containing Ca²⁺/Mg²⁺). Centrifuge again and discard the supernatant.[7][8]

-

Loading: Resuspend the cell pellet in warm HBSS containing the optimized concentration of CM-H2DCFDA (e.g., 5-10 µM).[8]

-

Incubation: Incubate the cells for 30-45 minutes at 37°C in a CO₂ incubator, protected from light.[8]

-

Final Steps: Pellet the cells, remove the loading buffer, and resuspend them in 0.5 mL of cold PBS for analysis. To distinguish between live and dead cells, add Propidium Iodide (PI) to a final concentration of 1 µg/mL just before analysis.[2][8]

-

Data Acquisition: Analyze the samples immediately on a flow cytometer. Collect DCF fluorescence in the green channel (e.g., FITC or FL1, ~525 nm) and PI fluorescence in a red channel (e.g., PE-Texas Red or FL3, ~620 nm).[8] Gate on the PI-negative (live cell) population to determine the mean fluorescence intensity of DCF.

Protocol 2: Detection of ROS by Fluorescence Microscopy or Plate Reader

This protocol is suitable for adherent cells and allows for visualization or high-throughput quantification.

-

Cell Culture: Seed cells in an appropriate vessel (e.g., glass-bottom dishes for microscopy, 96-well black-walled plates for plate readers). Apply experimental treatments.

-

Washing: Gently aspirate the culture medium and wash the cells twice with warm HBSS.[12]

-

Loading: Add the freshly prepared CM-H2DCFDA working solution to each well or dish and incubate for 30 minutes at 37°C in the dark.[12]

-

Final Wash: Remove the loading solution and wash the cells once more with warm HBSS to remove any extracellular probe.[12] Add fresh buffer or medium for imaging.

-

Data Acquisition:

-

Microscopy: Image the cells immediately using filters appropriate for fluorescein (Excitation ~495 nm, Emission ~525 nm). Crucially, minimize exposure to the excitation light to prevent photo-oxidation of the probe. [7]

-

Plate Reader: Measure the fluorescence intensity using the appropriate settings. Be aware that plate readers are generally less sensitive than microscopy or flow cytometry.[13]

-

Controls and Optimization

-

Positive Control: Always include a positive control to ensure the assay is working. Common ROS inducers include H₂O₂ (10-100 µM), tert-butyl hydroperoxide (TBHP), or menadione.[5][11][13]

-

Negative Controls: Untreated cells serve as the baseline ROS level. An unstained cell sample is also necessary to measure background autofluorescence.

-

Optimization: The optimal probe concentration and incubation time can vary significantly between cell types. It is critical to perform a titration to find conditions that yield a robust signal-to-background ratio without causing cytotoxicity or dye-overloading artifacts.[13]

Data Interpretation and Considerations

While CM-H2DCFDA is a powerful tool, accurate data interpretation requires an awareness of its limitations and potential for artifacts.

Limitations and Specificity

-

General ROS Indicator: CM-H2DCFDA is not specific to a single type of ROS. It is known to react with hydrogen peroxide, hydroxyl radicals, and peroxynitrite but is largely insensitive to superoxide and nitric oxide.[8][9] Therefore, an increase in fluorescence should be interpreted as a general increase in oxidative stress rather than the production of a specific ROS.

-

Spectral Overlap: The emission spectrum of DCF (~527 nm) significantly overlaps with that of Green Fluorescent Protein (GFP). This makes it unsuitable for use in GFP-expressing cells.[13] Probes emitting in other wavelengths, such as CellROX™ Deep Red, should be considered as alternatives in such cases.[13]

-

Non-Fixable: The fluorescent product, DCF, is not well-retained after fixation with formaldehyde or alcohol-based fixatives.[13] Assays must be performed on live cells.

Potential Artifacts and Troubleshooting

-

Photo-oxidation: The probe can be oxidized by the excitation light source of a microscope or flow cytometer, leading to an artificial increase in fluorescence. Minimize light exposure during focusing and image acquisition.[7][14]

-

Dye Overloading: Using excessively high concentrations of the probe can lead to dye-dye quenching. In this state, photobleaching can paradoxically cause an initial increase in fluorescence as the quenching is relieved. If this is observed, reduce the probe concentration and/or incubation time.[13]

-

Probe Leakage: Although CM-H2DCFDA has improved retention, some leakage from cells can still occur. For long-term experiments, the addition of probenecid to the medium can help reduce efflux via organic anion transporters.[11]

-

Probe Instability: The probe is susceptible to autoxidation, especially when exposed to moisture. Always use high-quality, anhydrous solvents for stock solutions and prepare working solutions immediately before use.[3]

Conclusion

CM-H2DCFDA is a valuable and accessible tool for the assessment of general intracellular oxidative stress. Its enhanced cellular retention provides a distinct advantage over the parent H2DCFDA compound, making it a reliable choice for a variety of applications from flow cytometry to high-content screening. However, researchers and drug development professionals must remain vigilant of its non-specific nature and potential for artifacts. By employing rigorous experimental design, including proper controls and careful optimization, CM-H2DCFDA can yield significant insights into the redox state of biological systems and the impact of novel therapeutics. For studies requiring the identification of specific ROS, complementary probes with higher specificity should be used in conjunction with CM-H2DCFDA.

References

- 1. Quantifying ROS levels using CM-H2DCFDA and HyPer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [en.bio-protocol.org]

- 3. iright.com [iright.com]

- 4. researchgate.net [researchgate.net]

- 5. biocompare.com [biocompare.com]

- 6. glpbio.com [glpbio.com]

- 7. med.emory.edu [med.emory.edu]

- 8. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]

- 9. The Roles of Reactive Oxygen Species Produced by Contact Allergens and Irritants in Monocyte-derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cellular Redox Profiling Using High-content Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. CM-H2DCFDA (General Oxidative Stress Indicator) - FAQs [thermofisher.com]

- 14. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]

CM-H2DCFDA vs H2DCFDA what is the difference for a beginner

An In-Depth Technical Guide to CM-H2DCFDA and H2DCFDA for ROS Detection

For researchers, scientists, and drug development professionals venturing into the study of cellular oxidative stress, selecting the appropriate fluorescent probe is a critical first step. Among the most common tools for detecting reactive oxygen species (ROS) are 2′,7′-dichlorodihydrofluorescein diacetate (H2DCFDA) and its chloromethyl derivative, 5-(and-6)-chloromethyl-2′,7′-dichlorodihydrofluorescein diacetate (CM-H2DCFDA). While both operate on a similar principle, their key differences in chemical structure and cellular retention have significant implications for experimental design and data interpretation. This guide provides a detailed comparison to help beginners make an informed choice.

Core Differences: A Head-to-Head Comparison

The fundamental distinction between CM-H2DCFDA and H2DCFDA lies in a single chemical modification: the addition of a chloromethyl group to the CM-H2DCFDA molecule.[1][2][3] This seemingly minor change dramatically improves the probe's ability to be retained within living cells, addressing a major limitation of its predecessor, H2DCFDA.

Mechanism of Action

Both probes are cell-permeant and non-fluorescent until they undergo intracellular modifications and oxidation.[4][5][6] The general pathway is as follows:

-

Cellular Uptake: Both H2DCFDA and CM-H2DCFDA are uncharged and readily diffuse across the cell membrane into the cytoplasm.[2][4][7]

-

Deacetylation: Inside the cell, intracellular esterases cleave the two acetate groups from the molecules.[4][8] This step converts the probes into their membrane-impermeant forms, H2DCF (from H2DCFDA) and the corresponding derivative from CM-H2DCFDA.

-

Cellular Retention (The Key Difference):

-

H2DCFDA: The resulting H2DCF molecule is polar but can still leak out of the cell over time, which can lead to an underestimation of ROS levels, particularly in long-term experiments.[7][8]

-

CM-H2DCFDA: The chloromethyl group on CM-H2DCFDA reacts with intracellular thiols, such as those in glutathione and various proteins.[1][2][9] This covalent bonding forms a fluorescent adduct that is effectively trapped inside the cell, ensuring much better retention and making it ideal for longer studies.[1][2][4][5]

-

-

Oxidation by ROS: In the presence of various reactive oxygen species, the non-fluorescent molecules are oxidized to the highly fluorescent 2′,7′-dichlorofluorescein (DCF).[4][5][7]

-

Fluorescence Detection: The green fluorescence of DCF can be measured using fluorescence microscopy, flow cytometry, or a microplate reader. The intensity of the fluorescence is directly proportional to the level of ROS within the cell.[7]

It is crucial to note that neither probe is specific to a single type of ROS. They are known to react with several species, including hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), and peroxynitrite (ONOO⁻).[4][5] This lack of specificity means they are general indicators of oxidative stress rather than reporters for a particular ROS.[7][10]

Quantitative Data Summary

The following table summarizes the key characteristics of CM-H2DCFDA and H2DCFDA for easy comparison.

| Feature | H2DCFDA (2′,7′-dichlorodihydrofluorescein diacetate) | CM-H2DCFDA (5-(and-6)-chloromethyl-2′,7′-dichlorodihydrofluorescein diacetate) |

| Key Structural Feature | Standard fluorescein diacetate derivative | Contains an additional thiol-reactive chloromethyl group[1][2] |

| Cellular Retention | Moderate; deacetylated form can leak from cells[8] | Excellent; covalently binds to intracellular thiols[1][4][5] |

| Suitability for Long-Term Studies | Less suitable due to probe leakage | Highly suitable due to superior retention[1][9] |

| Final Fluorescent Product | 2′,7′-dichlorofluorescein (DCF) | Thiol-conjugated 2′,7′-dichlorofluorescein (DCF) |

| Excitation/Emission (DCF) | ~495 nm / ~525 nm[6][11] | ~495 nm / ~525 nm[4][11] |

| Advantages | Widely used, extensive literature, lower cost | Superior cellular retention, suitable for longer assays[1][4] |

| Disadvantages | Prone to leakage from cells, not ideal for long-term studies | Higher cost |

Visualizing the Pathways and Workflows

To further clarify the differences and applications of these probes, the following diagrams illustrate their mechanisms of action and a typical experimental workflow.

Caption: A diagram comparing the intracellular processing of H2DCFDA and CM-H2DCFDA.

Caption: A flowchart illustrating a typical experimental procedure for measuring cellular ROS.

Experimental Protocols

Below are generalized protocols for using H2DCFDA and CM-H2DCFDA. These should be considered starting points, and optimization of probe concentration and incubation time is highly recommended for each cell type and experimental condition.

Protocol 1: ROS Detection Using H2DCFDA by Plate Reader

-

Cell Seeding: Seed adherent cells in a black, clear-bottom 96-well plate at a density that will result in a 90-95% confluent monolayer on the day of the experiment. Culture overnight.[12]

-

Reagent Preparation:

-

Prepare a 10-20 mM stock solution of H2DCFDA in high-quality, anhydrous DMSO.[6][12] Store aliquots at -20°C, protected from light and moisture.

-

On the day of the experiment, prepare a working solution of 10-50 µM H2DCFDA in warm, serum-free medium or a buffered salt solution like HBSS.[12] This solution should be made fresh and not stored.[12]

-

-

Probe Loading:

-

Remove the culture medium from the cells and wash once with warm PBS.

-

Add 100 µL of the H2DCFDA working solution to each well.

-

Incubate for 30-60 minutes at 37°C in the dark.[13]

-

-

Treatment:

-

Remove the H2DCFDA loading solution and wash the cells once with PBS.

-

Add 100 µL of your test compound (or a positive control like H₂O₂) diluted in media or buffer.

-

-

Data Acquisition:

-

Immediately measure the fluorescence intensity using a microplate reader with excitation at ~495 nm and emission at ~525 nm.

-

Readings can be taken kinetically over time or as a single endpoint measurement.

-

Protocol 2: ROS Detection Using CM-H2DCFDA by Flow Cytometry

-

Cell Preparation: Prepare a single-cell suspension of your control and treated cells at a concentration of approximately 1 x 10⁶ cells/mL.[12]

-

Reagent Preparation:

-

Probe Loading:

-

Add the CM-H2DCFDA working solution to your cell suspension.

-

Incubate for 30-45 minutes at 37°C in a dark incubator, with occasional mixing.[4]

-

-

Washing:

-

After incubation, pellet the cells by centrifugation (e.g., 200 x g for 5 minutes).[4]

-

Resuspend the cell pellet in fresh, pre-warmed medium or PBS to wash away excess probe. Pellet the cells again and discard the supernatant.

-

-

Data Acquisition:

-

Resuspend the final cell pellet in an appropriate buffer for flow cytometry (e.g., PBS with 1% FBS).

-

Analyze the cells immediately on a flow cytometer, detecting the DCF signal in the green fluorescence channel (e.g., FITC or FL1).[4]

-

For viability, co-staining with a dye like Propidium Iodide (PI) is recommended, as dead cells can auto-generate ROS.[4][5]

-

Conclusion

For researchers new to the field, understanding the nuances between H2DCFDA and CM-H2DCFDA is essential for robust and reliable ROS detection. While H2DCFDA has been a workhorse in the field, its tendency to leak from cells is a significant drawback. CM-H2DCFDA represents a clear improvement, offering far superior cellular retention that makes it the preferred choice for most applications, especially those involving time-course experiments or when signal stability is paramount.[1][4][5] By selecting the appropriate probe and carefully optimizing the experimental protocol, researchers can confidently generate high-quality data on the complex role of oxidative stress in their biological systems.

References

- 1. researchgate.net [researchgate.net]

- 2. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - KR [thermofisher.com]

- 3. biocompare.com [biocompare.com]

- 4. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]

- 5. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [en.bio-protocol.org]

- 6. selleckchem.com [selleckchem.com]

- 7. glpbio.com [glpbio.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Quantifying ROS levels using CM-H2DCFDA and HyPer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 13. zellx.de [zellx.de]

- 14. Cellular Redox Profiling Using High-content Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An Introductory Guide to Cellular ROS Detection with Fluorescent Probes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for detecting cellular reactive oxygen species (ROS) using fluorescent probes. It is designed to serve as a technical resource for researchers, scientists, and professionals in drug development who are engaged in studying oxidative stress and its implications in various biological processes.

Introduction to Cellular Reactive Oxygen Species (ROS)

Reactive oxygen species are a group of highly reactive molecules and free radicals derived from molecular oxygen. Key ROS include the superoxide anion (O₂⁻), hydrogen peroxide (H₂O₂), and the hydroxyl radical (•OH). While essential for various signaling pathways and cellular functions at low concentrations, excessive ROS production leads to oxidative stress, a condition implicated in numerous pathologies, including cancer, neurodegenerative diseases, and cardiovascular disorders.[1] The transient nature and low concentrations of ROS in biological systems make their detection challenging.[2]

Fluorescent probes have emerged as indispensable tools for monitoring cellular ROS, offering high sensitivity and spatiotemporal resolution.[2] These probes are typically non-fluorescent or weakly fluorescent in their reduced state and become highly fluorescent upon oxidation by ROS. This "turn-on" mechanism allows for the visualization and quantification of ROS levels in living cells. This guide focuses on four widely used fluorescent probes: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), MitoSOX™ Red, CellROX™ Deep Red, and the genetically encoded biosensor HyPer.

Overview of Common Fluorescent ROS Probes

The selection of an appropriate fluorescent probe is critical and depends on the specific ROS of interest, its subcellular localization, and the experimental system. Below is a summary of the key characteristics of the probes covered in this guide.

Data Presentation: Comparison of Fluorescent ROS Probes

| Probe Name | Target ROS | Subcellular Localization | Excitation Max (nm) | Emission Max (nm) | Key Advantages | Limitations |

| DCFH-DA | General ROS (H₂O₂, •OH, etc.) | Cytosol | ~485-503 | ~523-535 | Well-established, cost-effective | Lacks specificity, prone to photo-oxidation and artifacts |

| MitoSOX™ Red | Superoxide (O₂⁻) | Mitochondria | ~510 | ~580 | Specific for mitochondrial superoxide | Can be oxidized by other ROS, potential for artifacts |

| CellROX™ Deep Red | General ROS | Cytoplasm, Nucleus | ~644 | ~665 | Photostable, compatible with fixation, suitable for multiplexing | Less specific than targeted probes |

| HyPer | Hydrogen Peroxide (H₂O₂) | Can be targeted to specific organelles | ~420 and ~500 (ratiometric) | ~516 | Genetically encoded, ratiometric, highly specific for H₂O₂ | Requires transfection, pH sensitivity in some variants |

Mechanisms of Action and Signaling Pathways

Chemical Probe Reaction Mechanisms

Fluorescent probes for ROS detection typically operate via an oxidation-dependent mechanism. The probe, in its non-fluorescent reduced form, is oxidized by ROS to a highly fluorescent product.

Genetically Encoded Biosensor Mechanism

Genetically encoded biosensors like HyPer offer a different approach. HyPer consists of a circularly permuted yellow fluorescent protein (cpYFP) inserted into the regulatory domain of the E. coli H₂O₂-sensing protein, OxyR. The binding of H₂O₂ to the OxyR domain induces a conformational change that alters the spectral properties of cpYFP, allowing for ratiometric detection.[3][4]

ROS-Mediated Signaling Pathway: MAPK Activation

ROS can act as second messengers in various signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway. For instance, growth factor signaling can lead to a transient increase in intracellular ROS, which in turn can activate the ERK (Extracellular signal-Regulated Kinase) cascade, a key player in cell proliferation and survival.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. The following sections provide standardized protocols for the four featured fluorescent probes.

General Cellular ROS Detection with DCFH-DA

This protocol is adapted for adherent cells in a 96-well plate format.

Materials:

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Dimethyl sulfoxide (DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or phenol red-free medium

-

Cells of interest

-

Black, clear-bottom 96-well plates

-

Fluorescence microplate reader or fluorescence microscope

Protocol:

-

Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight under standard conditions.[4]

-

Reagent Preparation: Prepare a 10 mM stock solution of DCFH-DA in DMSO. Immediately before use, dilute the stock solution to a final working concentration of 10-20 µM in pre-warmed HBSS or phenol red-free medium.[5][6]

-

Cell Staining: Remove the culture medium and wash the cells once with pre-warmed HBSS. Add 100 µL of the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.[5][7]

-

Washing: Remove the DCFH-DA solution and wash the cells twice with pre-warmed HBSS to remove any excess probe.[8]

-

Induction of Oxidative Stress (Optional): If desired, treat the cells with an ROS-inducing agent at this stage. A positive control, such as H₂O₂, can be used.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm. For microscopy, image the cells using a standard FITC/GFP filter set.[7]

Detection of Mitochondrial Superoxide with MitoSOX™ Red

This protocol is suitable for live-cell imaging of mitochondrial superoxide.

Materials:

-

MitoSOX™ Red reagent

-

Anhydrous DMSO

-

HBSS with Ca²⁺ and Mg²⁺ or other suitable buffer

-

Cells cultured on glass-bottom dishes or coverslips

-

Fluorescence microscope

Protocol:

-

Reagent Preparation: Prepare a 5 mM stock solution of MitoSOX™ Red in anhydrous DMSO. This stock solution should be used fresh or aliquoted and stored at -20°C, protected from light and moisture.[9]

-

Working Solution Preparation: Immediately before use, dilute the 5 mM stock solution to a final working concentration of 500 nM to 5 µM in pre-warmed HBSS containing Ca²⁺ and Mg²⁺.[9][10] The optimal concentration should be determined empirically for each cell type.

-

Cell Staining: Remove the culture medium and add the MitoSOX™ Red working solution to the cells. Incubate for 10-30 minutes at 37°C, protected from light.[9][10]

-

Washing: Gently wash the cells three times with pre-warmed HBSS.[10]

-

Imaging: Mount the coverslips or place the dish on the microscope stage. Image the cells immediately using a fluorescence microscope equipped with appropriate filters for rhodamine (Excitation: ~510 nm, Emission: ~580 nm).[9]

General ROS Detection with CellROX™ Deep Red

This protocol is suitable for both live-cell imaging and flow cytometry.

Materials:

-

CellROX™ Deep Red reagent

-

DMSO

-

Complete cell culture medium or PBS

-

Cells of interest

-

Fluorescence microscope or flow cytometer

-

Optional: 4% paraformaldehyde (PFA) for fixation

Protocol:

-

Cell Treatment: Treat cells with the compound of interest or stimulus to induce oxidative stress.

-

Reagent Preparation: Prepare a working solution of CellROX™ Deep Red at a final concentration of 5 µM in complete cell culture medium or PBS.[7]

-

Cell Staining: Add the CellROX™ Deep Red working solution directly to the cells and incubate for 30 minutes at 37°C.[7][11]

-

Washing: Remove the staining solution and wash the cells three times with PBS.[7]

-

Optional Fixation: For fixed-cell imaging, incubate the cells with 4% PFA for 15 minutes at room temperature. Note that fixation should be performed after staining.[11]

-

Analysis:

-

Microscopy: Image the cells using a Cy5 filter set (Excitation: ~640 nm, Emission: ~665 nm).[12]

-

Flow Cytometry: Harvest the cells and analyze them using a flow cytometer with appropriate laser and filter settings for the far-red channel.

-

Live-Cell Imaging of Hydrogen Peroxide with HyPer

This protocol outlines the general steps for using the HyPer biosensor.

Materials:

-

Cells expressing the HyPer biosensor (requires transfection with a HyPer-encoding plasmid)

-

Live-cell imaging medium

-

Fluorescence microscope equipped for ratiometric imaging (e.g., with filter sets for 420 nm and 500 nm excitation)

Protocol:

-

Cell Culture: Culture cells expressing the HyPer biosensor on glass-bottom dishes suitable for live-cell imaging.

-

Imaging Setup: Place the dish on the microscope stage, ensuring the cells are maintained at 37°C and 5% CO₂.

-

Baseline Imaging: Acquire baseline fluorescence images by alternating excitation at ~420 nm and ~500 nm, while collecting the emission at ~516 nm.[13]

-

Stimulation: Introduce the stimulus or compound of interest to induce H₂O₂ production.

-

Time-Lapse Imaging: Acquire a time-lapse series of ratiometric images to monitor the dynamic changes in the 500 nm/420 nm fluorescence ratio. An increase in this ratio indicates an increase in H₂O₂ levels.[14]

-

Data Analysis: Quantify the fluorescence intensity for each channel in individual cells or regions of interest over time. Calculate the 500 nm/420 nm ratio to represent the relative H₂O₂ concentration.

Conclusion

The detection of cellular ROS is fundamental to understanding a wide array of physiological and pathological processes. Fluorescent probes provide a powerful means to visualize and quantify these transient and reactive molecules in living cells. This guide has provided an in-depth overview of four commonly used fluorescent probes, detailing their mechanisms, providing comparative data, and outlining standardized experimental protocols. By carefully selecting the appropriate probe and adhering to optimized methodologies, researchers can obtain reliable and insightful data on the intricate role of ROS in cellular biology.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Live-Cell STED Imaging with the HyPer2 Biosensor | Springer Nature Experiments [experiments.springernature.com]

- 3. MAPK Oxidative Stress Interactive Pathway: R&D Systems [rndsystems.com]

- 4. 4.6. DCF Assay for Oxidative Stress Determination [bio-protocol.org]

- 5. 3.3.4. DCF-DA Assay Protocol [bio-protocol.org]

- 6. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apexbt.com [apexbt.com]

- 10. 4.7. Mitochondrial Superoxide Detection [bio-protocol.org]

- 11. emulatebio.com [emulatebio.com]

- 12. Shedding Light on Oxidative Stress: CellROX™ Deep Red Reagent For ROS Detection | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. evrogen.com [evrogen.com]

- 14. Insights into the HyPer biosensor as molecular tool for monitoring cellular antioxidant capacity - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to CM-H2DCFDA: Stability, Storage, and Experimental Protocols for New Users

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the fluorescent probe CM-H2DCFDA, a widely used indicator for reactive oxygen species (ROS) in cellular assays. This document outlines the core principles of its mechanism, detailed stability and storage conditions, and step-by-step experimental protocols to ensure reliable and reproducible results for new users.

Introduction to CM-H2DCFDA

5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (CM-H2DCFDA) is a cell-permeant dye used to detect a broad spectrum of reactive oxygen species (ROS), including hydrogen peroxide, hydroxyl radicals, and peroxynitrite.[1][2][3] Its utility in quantifying cellular oxidative stress has made it an invaluable tool in various research fields, from fundamental cell biology to drug discovery. The chloromethyl group of CM-H2DCFDA allows for better retention within live cells compared to its predecessor, H2DCFDA, making it suitable for longer-term studies.[1]

Mechanism of Action

The functionality of CM-H2DCFDA as a ROS indicator is a multi-step intracellular process. Initially, the non-fluorescent and cell-permeable CM-H2DCFDA passively diffuses across the cell membrane into the cytoplasm. Once inside the cell, intracellular esterases cleave the acetate groups, and the thiol-reactive chloromethyl group reacts with intracellular glutathione and other thiols. This conversion traps the molecule within the cell. Subsequent oxidation by various ROS converts the non-fluorescent probe into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[4][5] The resulting fluorescence intensity is directly proportional to the level of intracellular ROS.[4]

Figure 1: Mechanism of Action of CM-H2DCFDA.

Stability and Storage Conditions

Proper handling and storage of CM-H2DCFDA are critical to maintain its efficacy as a ROS indicator. The compound is sensitive to light, air, and moisture.[6]

Quantitative Storage Recommendations

| Form | Solvent/Condition | Storage Temperature | Shelf Life |

| Lyophilized Powder | - | -20°C | Up to 3 years |

| Lyophilized Powder | - | 4°C | Up to 2 years |

| Stock Solution | Anhydrous DMSO | -80°C | Up to 6 months[6] |

| Stock Solution | Anhydrous DMSO | -20°C | Up to 1 month[6] |

| Stock Solution | Anhydrous DMSO under N₂ | -20°C | At least 1 month[7] |

| Working Solution | Aqueous Buffer/Medium | Room Temperature | Prepare fresh, do not store[8] |

Key Handling Practices:

-

Protection from Light: Always protect the lyophilized powder and solutions from light.[6][9]

-

Anhydrous Conditions: Use high-quality, anhydrous DMSO to prepare stock solutions to prevent premature hydrolysis.[7]

-

Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[6]

-

Inert Atmosphere: For extended storage of the stock solution at -20°C, storing under an inert gas like nitrogen or argon is recommended.[7][10]

Experimental Protocols

The following protocols provide a general framework for using CM-H2DCFDA. Optimization of concentrations and incubation times may be necessary for specific cell types and experimental conditions.

Reagent Preparation

1. Preparation of CM-H2DCFDA Stock Solution (1-5 mM):

- Allow the lyophilized CM-H2DCFDA to equilibrate to room temperature before opening.

- Dissolve the powder in anhydrous DMSO to a final concentration of 1 mM or 5 mM.[6][7] For example, to prepare a 1 mM stock solution from 50 µg of CM-H2DCFDA (MW ~577.79 g/mol ), dissolve it in 86.5 µL of anhydrous DMSO.[7]

- Vortex or pipette up and down to ensure the powder is completely dissolved.[7]

- Aliquot the stock solution into light-protected tubes and store as recommended in the table above.

2. Preparation of CM-H2DCFDA Working Solution (1-10 µM):

- Prepare the working solution fresh immediately before use.[6]

- Dilute the stock solution in a pre-warmed, serum-free cell culture medium or a suitable buffer like PBS to a final concentration ranging from 1 to 10 µM.[6][11] Note: The presence of serum can lead to premature cleavage of the acetate groups by esterases in the serum.[12]

Cellular Staining Workflow

Figure 2: General Experimental Workflow for Cellular Staining.

Detailed Staining Protocol for Adherent Cells

-

Cell Seeding: Seed adherent cells on a sterile coverslip or in a multi-well plate and culture until the desired confluence is reached.[6]

-

Washing: Gently remove the culture medium and wash the cells once or twice with pre-warmed, serum-free medium or PBS.[6][8]

-

Loading: Add the freshly prepared CM-H2DCFDA working solution to the cells and incubate for 5-30 minutes at 37°C, protected from light.[6][13]

-

Removal of Excess Dye: Aspirate the working solution and wash the cells two to three times with serum-free medium or PBS to remove any unloaded probe.[6]

-

Analysis: Immediately analyze the cells for fluorescence using a fluorescence microscope, microplate reader, or flow cytometer (after trypsinization). The excitation and emission maxima are approximately 495 nm and 530 nm, respectively.[6][13]

Detailed Staining Protocol for Suspension Cells

-

Cell Collection: Collect cells by centrifugation (e.g., 200-400 x g for 3-5 minutes).[1][6]

-

Washing: Discard the supernatant and wash the cell pellet by resuspending in pre-warmed, serum-free medium or PBS. Repeat the centrifugation and washing step at least once. Resuspend the cells to a density of approximately 1x10⁶ cells/mL.[6]

-

Loading: Add the CM-H2DCFDA working solution to the cell suspension and incubate for 5-30 minutes at 37°C, protected from light.[6]

-

Removal of Excess Dye: Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with serum-free medium or PBS.[6]

-

Analysis: Resuspend the final cell pellet in serum-free medium or PBS and analyze immediately by flow cytometry or fluorescence microscopy.[6]

Important Considerations and Troubleshooting

-

Positive Controls: To validate the assay, include a positive control by treating cells with a known ROS-inducing agent, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP).[7]

-

Dye Overloading: High intracellular concentrations of the dye can lead to quenching. If an increase in fluorescence is observed in control cells upon illumination (due to photobleaching reducing the quenching), reduce the dye concentration and/or incubation time.[12][14]

-

Photostability: The oxidized product, DCF, is susceptible to photo-oxidation. Therefore, it is crucial to minimize light exposure during and after staining.[10]

-

Fixability: CM-H2DCFDA is generally not fixable.[12][14] However, some studies have reported successful fixation with acetone or paraformaldehyde without altering the DCF fluorescence.[15] It is recommended to validate any fixation protocol for your specific application.

-

Specificity: CM-H2DCFDA is a general indicator of oxidative stress and reacts with a variety of ROS.[3] It is not specific for any single ROS molecule.

By adhering to these guidelines on stability, storage, and experimental procedures, researchers can effectively utilize CM-H2DCFDA to obtain reliable and reproducible measurements of intracellular reactive oxygen species.

References

- 1. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]

- 2. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [en.bio-protocol.org]

- 3. Quantifying ROS levels using CM-H2DCFDA and HyPer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Cellular Redox Profiling Using High-content Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. interchim.fr [interchim.fr]

- 9. CM-H2DCFDA | fluorescent indicator | CAS# 1219794-09-8 | InvivoChem [invivochem.com]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. H2DCFDA (H2-DCF, DCF) - FAQs [thermofisher.com]

- 13. glpbio.com [glpbio.com]

- 14. CM-H2DCFDA (General Oxidative Stress Indicator) - FAQs [thermofisher.com]

- 15. Detection of reactive oxygen species during the cell cycle under normal culture conditions using a modified fixed-sample staining method - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: A Step-by-Step Guide for CM-H2DCFDA Staining in Live-Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive oxygen species (ROS) are critical signaling molecules involved in a myriad of cellular processes, from proliferation to apoptosis.[1] However, an imbalance leading to excessive ROS production results in oxidative stress, a condition implicated in numerous pathologies including cancer, neurodegenerative diseases, and cardiovascular disorders.[1] Consequently, the accurate detection and quantification of intracellular ROS are paramount in both basic research and drug development.

This guide provides a comprehensive protocol for the use of 5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (CM-H2DCFDA) for the detection of intracellular ROS in live cells. CM-H2DCFDA is a cell-permeant dye that, upon entering the cell, is deacetylated by intracellular esterases to a non-fluorescent compound.[1][2] In the presence of ROS, primarily hydrogen peroxide, hydroxyl radicals, and peroxynitrite, this compound is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[1][2] The resulting fluorescence intensity is directly proportional to the level of intracellular ROS.[2] The chloromethyl group of CM-H2DCFDA allows for better retention of the probe within the cell compared to its predecessor, H2DCFDA.[1]

Signaling Pathway of ROS Detection with CM-H2DCFDA

The following diagram illustrates the mechanism of action of CM-H2DCFDA for the detection of intracellular reactive oxygen species.

Caption: Mechanism of CM-H2DCFDA for ROS detection.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for staining live cells with CM-H2DCFDA for fluorescence microscopy.

Materials and Reagents:

-

CM-H2DCFDA (store at -20°C, protected from light)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS), sterile

-

Cell culture medium (serum-free for staining)

-

Live cells of interest

-

Positive control (e.g., 100 µM H₂O₂ or 50 µM menadione)

-

Negative control (untreated cells)

-

96-well clear-bottom black plates or other appropriate imaging dishes/slides

-

Fluorescence microscope with appropriate filters for FITC/GFP (Excitation/Emission: ~495/525 nm)

Quantitative Data Summary

| Parameter | Recommended Range | Notes |

| CM-H2DCFDA Stock Solution | 1-10 mM in DMSO | Prepare fresh aliquots to avoid repeated freeze-thaw cycles. |

| CM-H2DCFDA Working Concentration | 2.5 - 10 µM | Optimal concentration should be determined empirically for each cell type.[3] |

| Incubation Time | 15 - 30 minutes | Longer incubation times may lead to cytotoxicity or dye extrusion.[3][4] |

| Incubation Temperature | 37°C | Maintain physiological conditions. |

| Positive Control (H₂O₂) Concentration | 100 - 500 µM | Treat cells for 30-60 minutes prior to or during staining. |

| Excitation Wavelength | ~492-495 nm | |

| Emission Wavelength | ~517-527 nm | [1][5] |

Step-by-Step Staining Protocol:

-

Cell Seeding: Seed cells in a suitable imaging vessel (e.g., 96-well black-walled, clear-bottom plate) and allow them to adhere and reach the desired confluency.

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of CM-H2DCFDA in anhydrous DMSO.

-

On the day of the experiment, dilute the stock solution in pre-warmed, serum-free cell culture medium or HBSS to the final working concentration (e.g., 5 µM).[3] It is crucial to use serum-free medium during the loading step as serum contains esterases that can prematurely cleave the dye.[6][7]

-

-

Cell Treatment (Optional): If investigating the effects of a specific treatment on ROS production, treat the cells with the compound of interest for the desired duration before or during CM-H2DCFDA staining. Include appropriate vehicle controls.

-

Staining:

-

Remove the cell culture medium from the wells.

-

Wash the cells once with pre-warmed PBS or HBSS.

-

Add the CM-H2DCFDA working solution to the cells and incubate for 15-30 minutes at 37°C in the dark.[3]

-

-

Washing:

-

Remove the staining solution.

-

Wash the cells twice with pre-warmed PBS or HBSS to remove any excess probe.[3]

-

-

Imaging:

-

Add pre-warmed imaging buffer (e.g., HBSS or phenol red-free medium) to the cells.

-

Immediately proceed with live-cell imaging using a fluorescence microscope equipped with a filter set appropriate for FITC/GFP (Excitation ~495 nm, Emission ~525 nm).[8]

-

It is important to image the cells promptly after staining as the fluorescent signal can be transient.

-

Experimental Controls:

-

Negative Control: Untreated cells stained with CM-H2DCFDA to establish baseline ROS levels.

-

Positive Control: Cells treated with a known ROS inducer, such as H₂O₂, to confirm that the dye is responsive in your cell system.

-

Unstained Control: Untreated cells without the dye to assess cellular autofluorescence.

Experimental Workflow

The following diagram outlines the key steps in the CM-H2DCFDA live-cell imaging workflow.

References

- 1. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [en.bio-protocol.org]

- 2. glpbio.com [glpbio.com]

- 3. researchgate.net [researchgate.net]

- 4. Measurement of ROS by flow cytometry and fluorescence microscopy [bio-protocol.org]

- 5. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]

- 6. CM-H2DCFDA (General Oxidative Stress Indicator) - FAQs [thermofisher.com]

- 7. H2DCFDA (H2-DCF, DCF) - FAQs [thermofisher.com]

- 8. Cellular Redox Profiling Using High-content Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring Reactive Oxygen Species in Adherent Cells using CM-H2DCFDA

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the fluorescent probe CM-H2DCFDA for the detection and quantification of intracellular reactive oxygen species (ROS) in adherent cell cultures. Detailed protocols for various analytical platforms, including microplate assays, fluorescence microscopy, and flow cytometry, are presented to facilitate experimental design and execution.

Introduction to CM-H2DCFDA

Chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (CM-H2DCFDA) is a widely used cell-permeant indicator for detecting intracellular ROS. Upon entering the cell, the acetate groups are cleaved by intracellular esterases, trapping the molecule inside. The chloromethyl group reacts with intracellular thiols, enhancing cellular retention. Subsequent oxidation by ROS, such as hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), and peroxynitrite (ONOO⁻), converts the non-fluorescent H2DCF to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The resulting fluorescence intensity is directly proportional to the level of intracellular ROS.

Data Presentation: Recommended Working Concentrations and Incubation Times

The optimal working concentration and incubation time for CM-H2DCFDA can vary depending on the cell type, experimental conditions, and the specific application. The following table summarizes recommended ranges and specific examples from various sources. It is crucial to empirically determine the optimal conditions for your specific cell line and experimental setup to achieve a robust signal-to-noise ratio while minimizing cytotoxicity.

| Parameter | Recommended Range | Specific Examples | Application | Source(s) |

| Working Concentration | 1 - 50 µM | 1-10 µM | General Use | [1][2][3] |

| 2 µM | High-Content Microscopy | [4] | ||

| 5 µM | Flow Cytometry, Microplate Assay | [1][5] | ||

| 10 µM | Confocal Microscopy | [6] | ||

| 10 - 50 µM | General Starting Range | [7][8][9] | ||

| 20 µM | Microplate Assay, Flow Cytometry | [7][8][9] | ||

| Incubation Time | 5 - 60 minutes | 5-30 minutes | General Use | [1][3] |

| 25 minutes | High-Content Microscopy | [4] | ||

| 30 minutes | Microplate Assay, Flow Cytometry | [1][2][5][7][8][9][10] | ||

| 45 minutes | Microplate Assay | [7][8][9] | ||

| 30 - 60 minutes | General Use | [2] | ||

| Excitation/Emission (nm) | ~485 / ~535 nm | 485/535 nm | Microplate Reader | [7][9] |

| 492-495 / 517-527 nm | Microplate Reader | [2] | ||

| 488 / 515-530 nm | Confocal Microscopy/Flow Cytometry | [3][6][10] |

Experimental Protocols

I. Preparation of Reagents

-

CM-H2DCFDA Stock Solution:

-

Dissolve lyophilized CM-H2DCFDA in anhydrous dimethyl sulfoxide (DMSO) to prepare a stock solution of 1-10 mM. For example, dissolve 50 µg of CM-H2DCFDA (MW ~577.8 g/mol ) in 8.65 µL of DMSO to make a 10 mM stock solution.[4][6]

-

Aliquot the stock solution into light-protected tubes and store at -20°C for up to six months. Avoid repeated freeze-thaw cycles.

-

-

Working Solution:

-

On the day of the experiment, dilute the stock solution to the desired final working concentration (e.g., 1-20 µM) in a suitable buffer such as pre-warmed serum-free cell culture medium, phosphate-buffered saline (PBS), or Hank's Balanced Salt Solution (HBSS).[1][2][5] It is recommended to prepare the working solution fresh for each experiment.

-

Note: Phenol red in culture medium can increase background fluorescence and should be avoided.[7][8][9]

-

II. Protocol for Adherent Cells in a 96-Well Plate (Microplate Reader)

This protocol is suitable for quantitative analysis of ROS levels in a population of adherent cells.

-

Cell Seeding: Seed adherent cells in a black, clear-bottom 96-well plate at a density that will result in a 70-90% confluent monolayer on the day of the experiment. Allow cells to adhere and grow overnight.[7][8][9]

-

Cell Treatment (Optional): If investigating the effect of a compound on ROS production, remove the culture medium and add the test compound diluted in fresh medium or buffer. Incubate for the desired period. Include appropriate vehicle controls.

-

Dye Loading:

-

Washing:

-

Fluorescence Measurement:

III. Protocol for Fluorescence Microscopy

This protocol allows for the qualitative and semi-quantitative analysis of ROS production at the single-cell level.

-

Cell Seeding: Seed adherent cells on a suitable substrate for imaging, such as glass-bottom dishes, chamber slides, or 96-well imaging plates. Allow cells to adhere and reach the desired confluency.[1][8]

-

Cell Treatment (Optional): Treat cells with the compound of interest as described in the microplate protocol.

-

Dye Loading:

-

Washing:

-

Imaging:

-

Add fresh, pre-warmed imaging buffer (e.g., HBSS) to the cells.

-

Immediately acquire images using a fluorescence microscope equipped with a filter set appropriate for FITC/GFP (e.g., excitation ~488 nm, emission ~515-530 nm).[6][10]

-

Caution: Minimize exposure to the excitation light to prevent photo-oxidation of the probe, which can lead to artifactual increases in fluorescence.[6]

-

IV. Protocol for Flow Cytometry

This protocol is designed for the quantitative analysis of ROS levels in individual cells within a population.

-

Cell Preparation: Grow and treat adherent cells as desired in culture dishes or plates.

-

Harvesting:

-

Wash the cells with PBS.

-

Harvest the cells using a gentle dissociation reagent (e.g., Trypsin-EDTA).

-

Neutralize the trypsin with complete medium and pellet the cells by centrifugation.

-

-

Dye Loading:

-

Washing:

-

Pellet the cells by centrifugation and discard the supernatant.

-

Wash the cells once with PBS.[1]

-

-

Analysis:

-

Resuspend the cells in an appropriate buffer for flow cytometry (e.g., PBS with 1-2% FBS).

-